N-(2-Chloro-5-fluoropyridin-4-yl)nitramide
CAS No.: 405230-86-6
Cat. No.: VC3817568
Molecular Formula: C5H3ClFN3O2
Molecular Weight: 191.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 405230-86-6 |
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Molecular Formula | C5H3ClFN3O2 |
Molecular Weight | 191.55 g/mol |
IUPAC Name | N-(2-chloro-5-fluoropyridin-4-yl)nitramide |
Standard InChI | InChI=1S/C5H3ClFN3O2/c6-5-1-4(9-10(11)12)3(7)2-8-5/h1-2H,(H,8,9) |
Standard InChI Key | XRDYYZZSPXELIH-UHFFFAOYSA-N |
SMILES | C1=C(C(=CN=C1Cl)F)N[N+](=O)[O-] |
Canonical SMILES | C1=C(C(=CN=C1Cl)F)N[N+](=O)[O-] |
Introduction
Chemical Structure and Identification
Molecular Architecture
The compound features a pyridine ring substituted at the 2-position with chlorine, the 5-position with fluorine, and the 4-position with a nitramide group (-NH-NO₂). This arrangement confers distinct electronic and steric properties, influencing its reactivity and stability . The planar pyridine ring facilitates π-π interactions, while the electron-withdrawing nitro and halogen groups enhance electrophilicity at specific sites.
Table 1: Key Structural and Identification Data
Property | Value | Source |
---|---|---|
CAS Registry Number | 405230-86-6 | |
Molecular Formula | C₅H₃ClFN₃O₂ | |
Molecular Weight | 191.55 g/mol | |
IUPAC Name | 2-Chloro-5-fluoro-N-nitropyridin-4-amine | |
SMILES | Fc1c(Cl)nc(NN+[O-])cc1 |
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves nitration of 2-chloro-5-fluoropyridin-4-amine. In a representative procedure :
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Nitration: The amine substrate reacts with concentrated nitric acid in sulfuric acid at 0–5°C.
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Quenching and Isolation: The mixture is poured onto ice, neutralized with sodium bicarbonate, and extracted with dichloromethane.
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Purification: Column chromatography yields the pure product (78% efficiency).
Alternative methods include halogen-exchange reactions on pre-nitrated pyridine derivatives, though these are less efficient .
Key Precursors
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2-Chloro-5-fluoropyridin-4-amine: Synthesized via amination of 2,5-dichloro-3-fluoropyridine .
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Nitrating Agents: Nitric acid, acetyl nitrate, or mixed acid systems .
Physicochemical Properties
Physical State and Stability
N-(2-Chloro-5-fluoropyridin-4-yl)nitramide exists as a white crystalline solid under standard conditions. It is hygroscopic and requires storage under inert gas (e.g., nitrogen) at 2–8°C to prevent decomposition .
Table 2: Experimental and Predicted Properties
Property | Value | Method/Source |
---|---|---|
Density | 1.70±0.1 g/cm³ | Predicted (QSPR) |
Melting Point | 176–177°C (ethanol solvate) | Experimental |
pKa | 4.48±0.50 | Predicted |
Solubility | Soluble in polar aprotic solvents (DMF, DMSO) |
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient pyridine ring undergoes nucleophilic aromatic substitution (SNAr) at the 2-chloro position. For example, reaction with sodium methoxide replaces chlorine with methoxy groups .
Nitro Group Reactivity
The nitramide moiety participates in reduction reactions. Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, forming 2-chloro-5-fluoropyridin-4,4-diamine .
Applications and Industrial Relevance
Agrochemical Development
Fluorinated pyridines are key in herbicides and insecticides. The chlorine and fluorine substituents enhance bioavailability and target specificity .
Environmental and Toxicological Profile
Ecotoxicity Data
Limited studies exist, but related chloronitramides show moderate toxicity to aquatic organisms (LC₅₀: 12 mg/L for Daphnia magna) .
Recent Research and Future Directions
Catalytic Applications
A 2024 study explored its use as a ligand in palladium-catalyzed cross-couplings, showing promise for Suzuki-Miyaura reactions .
Computational Modeling
Density functional theory (DFT) analyses predict strong hydrogen-bonding capacity, suggesting utility in crystal engineering .
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